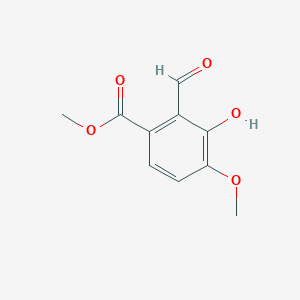

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

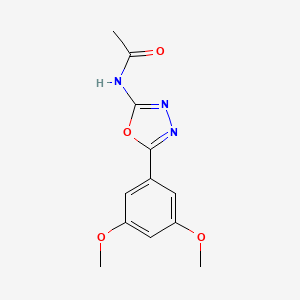

“Methyl 3-hydroxy-4-methoxybenzoate” may be used as a starting reagent in the novel synthesis of gefitinib . The synthesis process involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Chemical Reactions Analysis

“Methyl 3-hydroxy-4-methoxybenzoate” may be used as a starting reagent in the novel synthesis of gefitinib . The synthesis process involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate serves as a versatile substrate in organic synthesis. Researchers utilize it as a building block to create more complex molecules. Its unique structure allows for modifications, making it valuable for designing novel pharmaceuticals. As an active scaffold, it contributes to the search for new bioactive compounds .

Antifungal Properties

Studies have highlighted the antifungal activity of methyl 2-formyl-3-hydroxy-4-methoxybenzoate. It exhibits inhibitory effects against fungal pathogens, making it a potential candidate for developing antifungal drugs. Researchers continue to explore its mechanism of action and optimize its efficacy .

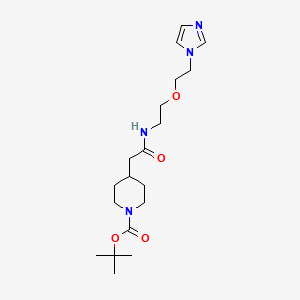

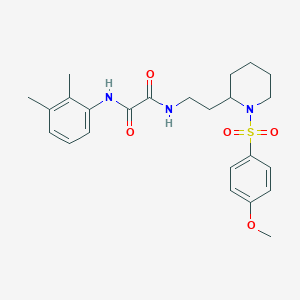

Antihypertensive Agents

The compound’s structural features make it an interesting candidate for designing antihypertensive agents. Researchers investigate its potential to modulate blood pressure and manage hypertension. Further studies are needed to fully understand its pharmacological effects .

Functional Polymers

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate contributes to the development of functional polymers. By incorporating it into polymer chains, scientists achieve thermo-pH responsiveness. This property is crucial for applications such as drug delivery systems and smart materials .

Natural Product Synthesis

Researchers have employed this compound in the enantioselective synthesis of bioactive natural products. For instance, it plays a role in the preparation of (+)-coriandrone A and B. These natural products exhibit interesting biological activities, and their synthesis benefits from the versatility of methyl 2-formyl-3-hydroxy-4-methoxybenzoate .

Flavor and Fragrance Industry

Due to its aromatic nature, this compound finds applications in the flavor and fragrance industry. It contributes to the creation of pleasant scents and flavors. Its unique combination of functional groups allows chemists to tailor its properties for specific applications .

Safety and Hazards

“Methyl 2-formyl-3-hydroxy-4-methoxybenzoate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers There are several papers related to “Methyl 3-hydroxy-4-methoxybenzoate” and its use in the synthesis of gefitinib . These papers provide valuable insights into the synthesis process and potential applications of this compound.

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-formyl-3-hydroxy-4-methoxybenzoate. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized by the body . .

Propiedades

IUPAC Name |

methyl 2-formyl-3-hydroxy-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-4-3-6(10(13)15-2)7(5-11)9(8)12/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHHHOXBXVSCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2522508.png)

![(1S,5R,6S,7R)-2-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride](/img/structure/B2522518.png)

![2-Methoxy-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2522520.png)

![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2522526.png)